molecular formula C22H22N2O2S B2665802 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1119252-54-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2665802
CAS No.: 1119252-54-8
M. Wt: 378.49
InChI Key: LYSVNMMZUGMAAH-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide” is a synthetic organic compound that features a xanth

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the xanthene family, characterized by its unique structural components, including a xanthene core and a thiophene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and photochemical properties.

Chemical Structure

The compound's structure can be represented as follows:

C20H22N2OS\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}\text{S}

This composition indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Research has indicated that xanthene derivatives can exhibit anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit topoisomerases, which play a vital role in DNA replication and transcription.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that xanthene derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of xanthene derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 20 µM.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other compounds in the xanthene family.

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundModerateSignificant
FluoresceinLowModerate
Eosin YModerateLow

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-24(2)18(15-11-12-27-14-15)13-23-22(25)21-16-7-3-5-9-19(16)26-20-10-6-4-8-17(20)21/h3-12,14,18,21H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSVNMMZUGMAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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